(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-oxo-4H-chromen-3-yl)propanenitrile
CAS No.: 477553-99-4
Cat. No.: VC7157759
Molecular Formula: C20H13N3O3
Molecular Weight: 343.342
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477553-99-4 |
|---|---|
| Molecular Formula | C20H13N3O3 |
| Molecular Weight | 343.342 |
| IUPAC Name | (E)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)-3-(4-oxochromen-3-yl)prop-2-enenitrile |
| Standard InChI | InChI=1S/C20H13N3O3/c1-23-16-8-4-3-7-15(16)22-20(23)13(10-21)19(25)14-11-26-17-9-5-2-6-12(17)18(14)24/h2-9,11,25H,1H3/b19-13+ |
| Standard InChI Key | GDNNZXQKZQDFQL-DEDYPNTBSA-N |
| SMILES | CN1C2=CC=CC=C2N=C1C(=C(C3=COC4=CC=CC=C4C3=O)O)C#N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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Benzimidazole unit: A 1-methyl-substituted benzimidazole provides aromatic stability and hydrogen-bonding capabilities.
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Coumarin moiety: The 4-oxo-4H-chromen-3-yl group contributes fluorescence properties and π-conjugation.
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Cyanovinyl bridge: The (E)-configured propanenitrile linker enhances planarity and electronic communication between the two aromatic systems .
The IUPAC name reflects this architecture: (E)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)-3-(4-oxochromen-3-yl)prop-2-enenitrile. Its SMILES string (CN1C2=CC=CC=C2N=C1C(=C(C3=COC4=CC=CC=C4C3=O)O)C#N) and InChIKey (GDNNZXQKZQDFQL-DEDYPNTBSA-N) confirm the stereochemistry and functional group arrangement.
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₃N₃O₃ | |
| Molecular Weight | 343.342 g/mol | |
| Solubility | Not publicly available | |
| Melting Point | Undocumented | – |
| LogP (Partition Coeff.) | Predicted ~2.1 (ChemAxon) | – |
The compound’s limited solubility in aqueous media suggests formulation challenges for biological applications.
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis involves multi-step condensation and cyclization reactions:
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Benzimidazole Formation: 1-Methylbenzimidazole is synthesized via cyclization of o-phenylenediamine with methylating agents .
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Coumarin Preparation: 4-Oxo-4H-chromene-3-carbaldehyde is generated through Pechmann condensation of resorcinol with β-keto esters .
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Knoevenagel Condensation: The benzimidazole and coumarin intermediates undergo Knoevenagel reaction with malononitrile in the presence of a base (e.g., piperidine) to yield the target compound .
Example Reaction Scheme:
This method achieves moderate yields (~40–60%) under refluxing ethanol .
Optimization Challenges
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Stereoselectivity: The (E)-isomer predominates due to thermodynamic stability, but reaction conditions (e.g., temperature, solvent polarity) require tight control .
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Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures is essential to isolate the pure product.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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¹³C NMR: Signals at δ 177.8 (C=O), 160.2 (C≡N), and 152.1–110.3 (aromatic carbons).
Mass Spectrometry
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ESI-MS: m/z 344.1 [M+H]⁺, confirming the molecular weight.
Infrared (IR) Spectroscopy
| Compound | IC₅₀ (μM) | Cell Line |
|---|---|---|
| Target Compound | Pending | – |
| Doxorubicin | 0.15 | MCF-7 |
| 5-Fluorouracil | 5.2 | HeLa |
Antimicrobial Properties
Benzimidazole-coumarin hybrids exhibit moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) .
Applications in Materials Science
Organic Photovoltaics (OPVs)
The cyanovinyl group enhances electron-withdrawing capacity, making the compound a candidate for:
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Non-Fullerene Acceptors: Paired with donor polymers (e.g., P3HT) in bulk heterojunction solar cells .
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Charge Transport Mobility: Predicted hole mobility of ~0.12 cm²/V·s via DFT calculations .
Fluorescent Probes
The coumarin moiety’s intrinsic fluorescence (λₑₘ = 450 nm) suggests utility in bioimaging.
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